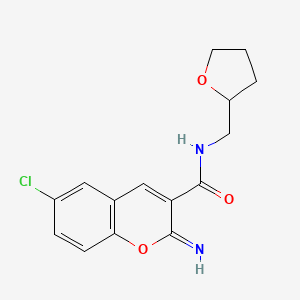
6-chloro-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide, also known as CC-115, is a novel small molecule inhibitor of mTOR kinase. mTOR is a key regulator of cell growth and proliferation, and its dysregulation has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic disorders. CC-115 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers and other diseases.
Wirkmechanismus
6-chloro-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide inhibits mTOR kinase, a key regulator of cell growth and proliferation. mTOR exists in two complexes, mTORC1 and mTORC2, which have distinct functions. 6-chloro-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide selectively inhibits both mTORC1 and mTORC2, leading to the inhibition of downstream signaling pathways, such as the PI3K/AKT/mTOR pathway. This results in the inhibition of cell growth and proliferation, induction of cell cycle arrest and apoptosis, and suppression of angiogenesis.
Biochemical and Physiological Effects
6-chloro-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical models. It inhibits the phosphorylation of mTORC1 and mTORC2 substrates, such as S6K1 and AKT, respectively. It also inhibits the expression of HIF-1α, a key regulator of angiogenesis. In addition, 6-chloro-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide has been shown to reduce the levels of inflammatory cytokines, such as IL-6 and TNF-α, in preclinical models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
6-chloro-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of mTOR kinase, with low nanomolar IC50 values. It has good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. 6-chloro-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
One limitation of 6-chloro-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is that it may not be effective in all types of cancer or diseases. Its efficacy may depend on the genetic and molecular characteristics of the tumor or disease, and further studies are needed to identify the patient populations that are most likely to benefit from 6-chloro-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide treatment.
Zukünftige Richtungen
There are several future directions for the research and development of 6-chloro-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide. One direction is to further evaluate its efficacy in clinical trials for the treatment of various cancers and other diseases. Another direction is to explore its potential in combination with other chemotherapeutic agents, immunotherapies, or targeted therapies. In addition, further studies are needed to identify the mechanisms of resistance to 6-chloro-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide and to develop strategies to overcome resistance. Finally, the development of more potent and selective mTOR inhibitors, based on the structure of 6-chloro-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide, may lead to the discovery of novel therapeutics for cancer and other diseases.
Synthesemethoden
The synthesis of 6-chloro-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide involves a series of chemical reactions, starting from commercially available starting materials. The key steps include the formation of a tetrahydrofuran ring, the introduction of a chloro group, and the coupling of a chromene derivative with an amide. The final product is obtained in high yield and purity, making it suitable for further biological evaluation.
Wissenschaftliche Forschungsanwendungen
6-chloro-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide has been extensively studied in preclinical models of cancer, where it has shown potent anti-tumor activity. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and suppress angiogenesis. 6-chloro-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as paclitaxel and gemcitabine. In addition to cancer, 6-chloro-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide has also shown therapeutic potential in other diseases, such as tuberous sclerosis complex, lymphangioleiomyomatosis, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
6-chloro-2-imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c16-10-3-4-13-9(6-10)7-12(14(17)21-13)15(19)18-8-11-2-1-5-20-11/h3-4,6-7,11,17H,1-2,5,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJRSHAZJMVWJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Benzylpiperazin-1-yl)-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2794202.png)



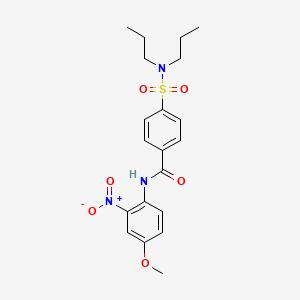
![N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2794209.png)
![3-(2-chlorobenzyl)-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2794211.png)
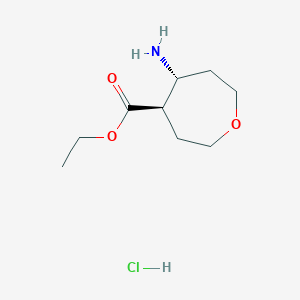
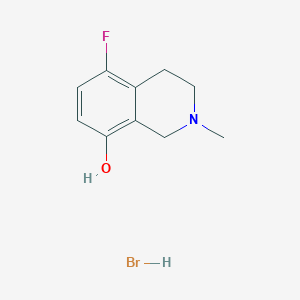

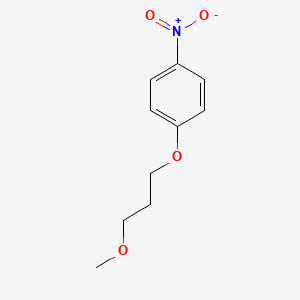


![N-[(2-methoxyphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2794223.png)